2-Cyclopropyl-2-(2-fluorophenyl)oxirane
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Overview
Description
2-Cyclopropyl-2-(2-fluorophenyl)oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a cyclopropyl group and a fluorophenyl group attached to the oxirane ring. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(2-fluorophenyl)oxirane typically involves the reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride to form cyclopropyl-2-(2-fluorophenyl)ethanone. This intermediate is then subjected to halogenation using a bromination reagent to yield cyclopropyl-2-bromo-2-(2-fluorophenyl)ethanone . The final step involves the formation of the oxirane ring through a cyclization reaction, often catalyzed by a base or a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-(2-fluorophenyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring to yield alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted oxirane derivatives .
Scientific Research Applications
2-Cyclopropyl-2-(2-fluorophenyl)oxirane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(2-fluorophenyl)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nature of the nucleophile and the reaction conditions . The molecular targets and pathways involved in these reactions are often studied using computational and experimental methods to understand the kinetics and mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclopropyl-2-(2-fluorophenyl)oxirane include:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
2-cyclopropyl-2-(2-fluorophenyl)oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-4-2-1-3-9(10)11(7-13-11)8-5-6-8/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYYGCIKVXUYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CO2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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